Ritodrine Hydrochloride
Description
Historical Context of Beta-Adrenergic Agonist Development for Smooth Muscle Relaxation
The development of drugs targeting the adrenergic system began with the use of non-selective compounds like epinephrine. mdpi.com A pivotal moment in this field was the classification of adrenoceptors into alpha (α) and beta (β) types by Ahlquist in 1948, which was based on the varying responses of different organs to a series of sympathomimetic amines. mdpi.comnih.gov This discovery paved the way for the development of more specific drugs. The subsequent subdivision of β-receptors into β1 and β2 subtypes in 1967 by Lands and colleagues was another landmark, enabling the creation of agonists that could more selectively target specific tissues. nih.govnih.gov
This new understanding led to the development of β2-selective agonists, such as salbutamol (B1663637) and terbutaline, which showed a significant reduction in the cardiostimulatory effects associated with non-selective beta-agonists. nih.govresearchgate.net The primary mechanism of action for β2-agonists involves binding to the β2-adrenergic receptor, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). drugbank.comnih.gov This increase in cAMP leads to the relaxation of smooth muscle, a desirable effect for both bronchodilation and the inhibition of uterine contractions. wikipedia.orgnih.gov
Early Discovery and Pre-clinical Investigations of Ritodrine (B1199850) Hydrochloride
Ritodrine hydrochloride emerged from the research effort to find β-adrenergic agonists with greater specificity for uterine smooth muscle over other bodily functions. nih.gov It was identified as a beta-sympathomimetic agent with predominant effects on the β2 receptors of the uterus. nih.gov Early investigations focused on its potential as a uterine relaxant to manage premature labor. taylorandfrancis.com
One of the key early clinical studies was a multicenter, randomized, double-blind controlled trial comparing this compound with ethanol (B145695) or a placebo for treating idiopathic preterm labor. nih.gov The results of this study demonstrated a significant improvement in several outcomes for the ritodrine-treated group compared to the controls. nih.gov Specifically, the research found a statistically significant increase in the proportion of infants reaching 36 weeks' gestation or a birth weight greater than 2500 g. nih.gov Furthermore, the study reported a significant prolongation of pregnancy, measured by gestational age at delivery and the number of days gained in utero. nih.gov These findings were instrumental in establishing the efficacy of ritodrine and contributed to it becoming the first drug approved in the United States for treating preterm labor. nih.govnih.gov Pre-clinical studies in animal models, such as pregnant sheep, were also conducted to understand its physiological effects. plos.org
Evolution of Tocolytic Agent Research
The quest for effective agents to inhibit uterine contractions, a practice termed tocolysis, has a long history. nih.govnih.gov Early and now obsolete approaches included the use of agents like ethanol. nih.govdovepress.com The development of beta-adrenergic agonists marked a significant step forward. In the early 1960s, agents such as isoxsuprine (B1203651) and orciprenaline were investigated for their ability to suppress uterine contractility. nih.gov Following these, more modern beta-receptor agonists like fenoterol, salbutamol, terbutaline, and ritodrine were shown to be effective uterine relaxants. taylorandfrancis.com For a time, beta-agonists were considered the agents of choice for treating preterm labor. taylorandfrancis.com
However, the search for the ideal tocolytic—one that is highly effective with minimal side effects—has led researchers to explore numerous other classes of drugs. nih.gov This ongoing research has included:
Prostaglandin (B15479496) Synthetase Inhibitors: Drugs like indomethacin (B1671933) were found to effectively arrest uterine contractions in early studies. glowm.com A recent network meta-analysis confirmed that prostaglandin inhibitors are highly efficacious in delaying delivery. dovepress.com
Calcium Channel Blockers: Nifedipine is the most studied agent in this class, with meta-analyses supporting its effectiveness for acute tocolysis. dovepress.com
Oxytocin (B344502) Antagonists: Atosiban is the primary example used in clinical practice and has been shown to be as effective as ritodrine but with fewer maternal side effects. researchgate.net
Magnesium Sulfate (B86663): This compound has been used extensively, though its primary modern role in preterm labor is for fetal neuroprotection rather than its direct tocolytic effect. nih.govglowm.com
The primary goal of this diverse tocolytic therapy has been to prolong pregnancy for at least 48 hours, a critical window that allows for the administration of antenatal corticosteroids to improve neonatal outcomes. dovepress.com
Tocolytic Agent Classes and Examples
| Tocolytic Class | Example Compound(s) | Primary Mechanism of Action |
| Beta-Adrenergic Agonists | Ritodrine, Terbutaline, Salbutamol | Stimulates β2-adrenergic receptors, increasing cAMP and causing smooth muscle relaxation. drugbank.comwikipedia.org |
| Prostaglandin Inhibitors | Indomethacin | Inhibits the synthesis of prostaglandins, which are involved in uterine contractions. nih.gov |
| Calcium Channel Blockers | Nifedipine | Blocks the influx of calcium into myometrial cells, preventing muscle contraction. dovepress.com |
| Oxytocin Antagonists | Atosiban | Blocks oxytocin receptors on the uterus, preventing oxytocin-induced contractions. glowm.comresearchgate.net |
| Miscellaneous | Magnesium Sulfate, Ethanol | Varied mechanisms; Magnesium Sulfate competes with calcium, while Ethanol's mechanism is less direct and it is no longer used. nih.govglowm.com |
Contemporary Academic Relevance of this compound in Pharmacological Sciences
Although ritodrine has been withdrawn from the U.S. market, it continues to hold relevance in academic and pharmacological research. wikipedia.org It remains in use as a therapeutic agent for imminent preterm birth in some countries, such as Japan. ddtjournal.com
In contemporary research, this compound serves as a reference compound in studies investigating uterine physiology and pharmacology. For example, recent studies have used ritodrine to explore its effects on fetal physiology in the context of intraamniotic inflammation in animal models. plos.org These studies investigate the drug's impact on fetal heart rate and other parameters, providing insights into its action under specific pathological conditions. plos.org Furthermore, its well-documented effects and established mechanism of action make it a useful tool for comparing the efficacy and properties of new potential tocolytic agents under development. researchgate.net Research also continues into its pharmacokinetics and the impact of in utero exposure. drugbank.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSITKDRVDKRV-JSUROZADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200447 | |
| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23239-51-2, 52447-11-7 | |
| Record name | Ritodrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITODRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Organic Chemistry and Stereochemical Considerations of Ritodrine Hydrochloride
Chemical Synthesis Pathways and Methodologies
The synthesis of Ritodrine (B1199850) Hydrochloride, a compound with two stereogenic centers, has evolved significantly, moving from traditional methods that often result in mixtures of stereoisomers to advanced approaches that offer high levels of stereocontrol.
Traditional synthesis of Ritodrine Hydrochloride has primarily followed two main pathways. A common and classical approach begins with 4-hydroxypropiophenone. google.com This route involves the bromination of the starting ketone to form α-bromo-4-hydroxypropiophenone. google.comgoogle.com This intermediate then undergoes amination via condensation with 4-hydroxyphenylethylamine, followed by a selective reduction of the carbonyl group to yield the ritodrine base, which is subsequently converted to the hydrochloride salt. google.com
Another established method involves the amidation and condensation of 2-amino-1-(4-hydroxyphenyl) propanol hydrochloride with 4-hydroxyphenylacetic acid. google.compatsnap.com The resulting intermediate, N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide, is then subjected to a reduction reaction and finally salt formation to produce this compound. google.compatsnap.com
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] | 94 | 91 | clockss.org |
Stereoselective Synthesis of this compound Diastereomers
Ritodrine contains two asymmetric carbon atoms, which means it can exist as four possible stereoisomers. oup.com The clinically used form is a racemate of the (1R,2S) and (1S,2R) diastereomers, known as the erythro form. nih.govnih.gov Achieving a high diastereoselectivity for this erythro form is a primary goal in the stereoselective synthesis of this compound.
The foundation of a stereoselective synthesis is the ability to introduce chirality with a high degree of control. In the context of this compound, enantioselective amination serves as a powerful tool to set the stereochemistry at the α-carbon relative to the carbonyl group. The asymmetric synthesis developed by Anada et al. provides a clear example of this strategy. clockss.org
The key transformation is the reaction between the (Z)-silyl enol ether of 4-benzyloxypropiophenone and an iminoiodinane (NsN=IPh) as the nitrogen source. clockss.org The use of a chiral dirhodium(II) catalyst is critical for inducing enantioselectivity. The catalyst, dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate], creates a chiral environment that directs the approach of the nitrogen source to the silyl enol ether, resulting in the preferential formation of one enantiomer of the α-amino ketone intermediate. clockss.orgcrossref.org This step effectively establishes the first of the two required stereocenters with high fidelity (91% ee). clockss.org
With one stereocenter set, the second must be established with the correct relative configuration to yield the desired erythro diastereomer. This is accomplished through a diastereoselective reduction of the ketone carbonyl group. Chelation-controlled reduction is a highly effective technique for this purpose. clockss.org
In this strategy, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and the nitrogen atom of the adjacent amino group, forming a rigid five-membered chelate ring. researchgate.net This cyclic intermediate locks the conformation of the molecule, forcing the hydride reagent to attack the carbonyl carbon from the less sterically hindered face. organic-chemistry.org In the synthesis of (–)-ritodrine, zinc borohydride (Zn(BH₄)₂) is used as the reducing agent. clockss.org The zinc ion forms a chelate with the α-amino ketone, directing the hydride delivery to produce the desired (1R, 2S) or anti-diol configuration, which corresponds to the erythro diastereomer of ritodrine, with high diastereoselectivity. clockss.org This method is a reliable way to control the 1,2-stereorelationship in amino alcohol synthesis. researchgate.netorganic-chemistry.org
Molecular and Cellular Pharmacology of Ritodrine Hydrochloride
Beta-Adrenergic Receptor Interactions and Selectivity
The therapeutic action of Ritodrine (B1199850) Hydrochloride is initiated by its binding to beta-adrenergic receptors. The nature of this interaction, including its kinetics, affinity, and selectivity, defines the compound's pharmacological profile.
The interaction between a ligand like ritodrine and its receptor is a dynamic process, characterized by rates of association (kₒₙ) and dissociation (kₒff). While specific kinetic rate constants for ritodrine are not extensively reported in publicly available literature, the equilibrium characteristics of its binding provide insight into the stability of the drug-receptor complex.
Research on beta-2 adrenergic receptors in human amnion membranes using radioligand binding assays has provided key data on this interaction. Scatchard analysis of ritodrine binding revealed a single class of saturable binding sites, indicating a specific and high-affinity interaction. The equilibrium dissociation constant (Kd), a measure of the concentration of ligand required to occupy half of the available receptors at equilibrium, was determined to be exceptionally low, underscoring a strong binding affinity nih.gov.
Ritodrine exhibits a high affinity for the beta-2 adrenergic receptor patsnap.com. This strong binding is a prerequisite for its function as either an agonist or antagonist. The affinity is quantitatively expressed by the dissociation constant (Kd). In studies on human amnion, ritodrine demonstrated a high-affinity dissociation constant of 458.9 ± 72.1 pmol/L nih.gov. The same research identified a maximum binding capacity (Bmax) of 70.0 ± 17.2 fmol/mg protein, quantifying the density of these receptors in the tissue nih.gov.
Agonist efficacy refers to the ability of a drug, once bound to the receptor, to activate it and elicit a biological response. While ritodrine functions as a potent agonist in myometrial (uterine smooth muscle) tissue, its efficacy can be tissue-dependent. Interestingly, in the context of human amnion, ritodrine acts as a beta-2 adrenergic antagonist. Despite its high-affinity binding, it fails to stimulate the production of cyclic adenosine 3',5'-monophosphate (cAMP) and instead inhibits the cAMP production stimulated by other agonists like isoproterenol nih.gov. This highlights the complexity of its pharmacological profile, where it can be an agonist in one tissue and an antagonist in another.
| Parameter | Value | Description |
|---|---|---|
| Dissociation Constant (Kd) | 458.9 ± 72.1 pmol/L | Concentration of ritodrine required to occupy 50% of receptors at equilibrium; lower value indicates higher affinity. |
| Maximum Binding Capacity (Bmax) | 70.0 ± 17.2 fmol/mg protein | Total concentration of beta-2 adrenergic receptors in the tissue sample. |
| Hill Coefficient | 1.0 | Indicates non-cooperative binding of ritodrine to a single class of receptors. |
Ritodrine is classified as a selective beta-2 adrenoceptor agonist wikipedia.orgaxonmedchem.com. This selectivity is crucial for its therapeutic application, as it preferentially targets beta-2 receptors, which are predominant in uterine smooth muscle, while having less effect on beta-1 adrenergic receptors, which are abundant in the heart nih.gov. The molecular basis for this selectivity is attributed in part to the bulky N-substituent in ritodrine's chemical structure wikipedia.org.
Functional studies provide compelling evidence for this selectivity. In comparative investigations, ritodrine was shown to effectively suppress the spontaneous motility of pregnant rat uterus (a beta-2 mediated effect) at concentrations between 10⁻⁸ to 10⁻⁶ M. In contrast, effects on the heart (a beta-1 mediated effect), such as positive chronotropic action, were only observed at significantly higher concentrations of 10⁻⁶ to 10⁻⁴ M nih.gov. Furthermore, ritodrine was found to increase the levels of cyclic AMP in the uterus but not in the heart, directly demonstrating its selective action on the beta-2 receptor-mediated signaling pathway in its target tissue nih.gov.
Intracellular Signal Transduction Cascades
Upon binding to and activating the beta-2 adrenergic receptor, Ritodrine Hydrochloride initiates a well-defined cascade of intracellular events that ultimately leads to the desired physiological response of smooth muscle relaxation.
The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR). When ritodrine binds to this receptor, it induces a conformational change that activates an associated heterotrimeric Gs protein patsnap.com. The activated alpha subunit of the Gs protein (Gαs) then binds to and activates the enzyme adenylyl cyclase patsnap.comdrugbank.com.
Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine 3',5'-monophosphate (cAMP) patsnap.comnih.gov. This action serves to amplify the initial signal from the receptor, as a single activated receptor can lead to the generation of numerous cAMP molecules. The resulting increase in the intracellular concentration of cAMP is the central event that links receptor activation to downstream cellular effects drugbank.com.
The primary intracellular effector for cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA) patsnap.com. In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes them to release the active catalytic subunits.
These freed catalytic subunits of PKA then phosphorylate various specific substrate proteins within the cell, altering their activity and leading to a coordinated cellular response patsnap.com. In uterine smooth muscle, PKA-mediated phosphorylation events lead to relaxation through several mechanisms:
Reduction of Intracellular Calcium: PKA activation leads to the phosphorylation of proteins involved in calcium sequestration, which lowers the concentration of free intracellular calcium ions (Ca²⁺), a key trigger for muscle contraction patsnap.comdrugbank.com.
Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and thereby inhibit MLCK. MLCK is the enzyme responsible for phosphorylating myosin light chains, a critical step for the interaction of actin and myosin that drives muscle contraction.
Activation of Potassium Channels: Research in human myometrial cells has shown that ritodrine activates both Ca²⁺-activated K⁺ (KCa) channels and ATP-sensitive K⁺ (KATP) channels. This activation is, at least in part, mediated by cAMP-dependent phosphorylation, leading to potassium efflux, membrane hyperpolarization, and subsequent relaxation.
Modulation of Other Signaling Pathways: Recent studies suggest that ritodrine's activity may also involve the downstream inhibition of phosphatidylinositol signaling and the activity of prostaglandin (B15479496) F1 researchgate.net.
Regulation of Intracellular Calcium Dynamics
This compound exerts a significant influence on the regulation of intracellular calcium (Ca²⁺) concentrations, a critical factor in the control of smooth muscle contractility. The primary mechanism involves the reduction of intracellular calcium levels, which is initiated by the binding of ritodrine to beta-2 adrenergic receptors on the myometrial cell membrane. patsnap.comdrugbank.com This binding activates the enzyme adenylate cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). patsnap.comdrugbank.compatsnap.com
The elevated cAMP levels trigger a cascade of events that ultimately lower cytosolic Ca²⁺. patsnap.com One of the key outcomes is the enhanced efflux of calcium ions from the smooth muscle cells. nih.govnih.gov This process actively removes calcium from the cell's interior, preventing it from participating in the contractile process. A lack of sufficient intracellular calcium directly inhibits the contraction of the uterine myometrium. nih.govnih.gov
While some studies have investigated ritodrine's effect on the sarcoplasmic reticulum Ca²⁺-ATPase, an enzyme involved in sequestering calcium, the findings suggest a low-affinity interaction that is unlikely to represent a primary mechanism of action at therapeutic concentrations. nih.gov
Table 1: Effects of this compound on Intracellular Calcium Regulation
| Cellular Target/Process | Effect of this compound | Resulting Outcome |
|---|---|---|
| Beta-2 Adrenergic Receptor | Activation | Initiates downstream signaling cascade |
| Adenylate Cyclase | Activation | Increased production of cAMP |
| Calcium Ion (Ca²⁺) Efflux | Enhanced | Reduction of intracellular Ca²⁺ concentration |
| KCa and KATP Channels | Activation | Cell membrane hyperpolarization |
| Uterine Myometrial Contraction | Inhibition | Smooth muscle relaxation |
Inhibition of Myosin Light Chain Kinase Activity
A crucial step in the mechanism of ritodrine-induced smooth muscle relaxation is the inhibition of myosin light chain kinase (MLCK). patsnap.com This enzyme is essential for the initiation of muscle contraction, as it catalyzes the phosphorylation of myosin light chains, a prerequisite for the interaction between actin and myosin filaments. drugbank.comnih.gov
The pathway leading to MLCK inhibition begins with the ritodrine-stimulated increase in intracellular cAMP. patsnap.com Elevated cAMP levels activate protein kinase A (PKA). patsnap.compatsnap.com Subsequently, activated PKA phosphorylates MLCK. patsnap.com This phosphorylation event results in a decreased activity of the MLCK enzyme, thereby reducing the phosphorylation of myosin light chains. patsnap.comnih.gov
By inhibiting MLCK, ritodrine effectively uncouples the intracellular calcium signal from the contractile machinery. Even if some calcium is present, the inability of MLCK to phosphorylate myosin prevents the formation of cross-bridges and subsequent muscle contraction. Some evidence also suggests that ritodrine may be capable of directly inactivating myosin light chain kinase, providing an additional pathway to suppress uterine contractility. nih.govnih.gov
Mechanisms of Smooth Muscle Relaxation in Pre-clinical Models
Pre-clinical studies, particularly on human uterine smooth muscle cells, have elucidated the comprehensive mechanism by which this compound induces relaxation. nih.govnih.gov The process is initiated by its function as a selective beta-2 adrenergic agonist. patsnap.comdrugbank.comnih.gov
Upon binding to beta-2 adrenergic receptors on myometrial cells, ritodrine triggers the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP. patsnap.comdrugbank.com The resulting increase in intracellular cAMP is the central event that orchestrates smooth muscle relaxation through a dual mechanism:
Reduction of Intracellular Calcium: As detailed previously, elevated cAMP leads to a decrease in the concentration of free intracellular Ca²⁺, a primary trigger for contraction. drugbank.comnih.gov This is achieved by promoting the efflux of Ca²⁺ out of the cell and potentially through the activation of potassium channels that hyperpolarize the cell membrane, making it less excitable. nih.govnih.gov
Desensitization of the Contractile Apparatus: The cAMP-PKA signaling cascade leads to the inhibitory phosphorylation of myosin light chain kinase (MLCK). patsnap.com This action decreases the sensitivity of the contractile proteins to calcium, meaning that even at a given Ca²⁺ concentration, the force of contraction is reduced.
Together, these integrated actions—reducing the availability of intracellular calcium and inhibiting the key enzyme required for contraction—lead to the potent relaxation of uterine smooth muscle, which underlies the tocolytic effect of this compound observed in preclinical settings. drugbank.comnih.gov
Table 2: Summary of Pre-clinical Mechanisms of Ritodrine-Induced Uterine Relaxation
| Mechanism | Key Molecular Events | Functional Outcome |
|---|---|---|
| Beta-2 Adrenergic Agonism | Binding to receptor, activation of adenylate cyclase, ↑ cAMP | Initiation of relaxation cascade |
| Calcium Regulation | ↑ Ca²⁺ efflux, K⁺ channel activation | ↓ Intracellular [Ca²⁺] |
| MLCK Inhibition | ↑ PKA activation, phosphorylation of MLCK | Desensitization of contractile machinery to Ca²⁺ |
Structure-Activity Relationships (SAR) and Molecular Modifications
This compound is a phenethylamine derivative, a chemical class known for its adrenergic activity. nih.govnih.gov Its chemical structure, specifically erythro-2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propan-1-ol hydrochloride, is fundamental to its selective action on beta-2 adrenergic receptors. drugfuture.com
The structure-activity relationship of ritodrine is consistent with that of other beta-2 selective agonists. Key structural features contributing to its activity include:
The Phenethylamine Backbone: This core structure is common to many sympathomimetic amines and is essential for binding to adrenergic receptors.
Hydroxyl Groups on the Phenyl Rings: Ritodrine possesses two phenyl rings, each with a hydroxyl group. These groups are crucial for forming hydrogen bonds within the binding pocket of the beta-2 receptor, contributing to the affinity and efficacy of the molecule.
The Ethanolamine Side Chain: The hydroxyl group on the beta-carbon of the side chain is a common feature in direct-acting adrenergic agonists and is important for receptor activation.
N-Substituent: The relatively large N-substituent (a 4-hydroxyphenethyl group) is a defining feature that confers selectivity for the beta-2 adrenergic receptor over the beta-1 or alpha receptors. Generally, increasing the bulk of the N-substituent on the phenethylamine scaffold enhances beta-receptor activity, with larger groups favoring beta-2 selectivity.
These specific molecular features allow ritodrine to bind with high affinity to beta-2 adrenergic receptors, which are predominant in uterine smooth muscle, while having comparatively less effect on beta-1 receptors found in the heart. patsnap.com This structural design is responsible for its targeted therapeutic action in relaxing uterine muscle. nih.gov
Pre Clinical Pharmacokinetics and Biotransformation of Ritodrine Hydrochloride
Absorption and Distribution in In Vitro and Animal Models
The absorption and distribution of ritodrine (B1199850) have been evaluated in several animal models, revealing insights into its systemic availability and tissue penetration.
In a study involving rats, the plasma concentration-time profiles of ritodrine hydrochloride were compared after intravenous, intragastric, and buccal administration nih.gov. The results indicated that buccal administration provided a more sustained plasma concentration, suggesting it as a potentially advantageous route for maintaining effective levels nih.gov. Following intramuscular injection in healthy female volunteers, the distribution volume of ritodrine was found to be approximately three times higher than that of its metabolic pool, indicating significant permeability and extensive entry into tissue compartments nih.gov.
Pharmacokinetic studies in rhesus monkeys have highlighted the influence of pregnancy on ritodrine's distribution. In pregnant monkeys, the volume of distribution was significantly lower (1.99 +/- 0.94 L/kg) compared to non-pregnant monkeys (4.75 +/- 0.90 L/kg) nih.gov. This resulted in higher steady-state plasma concentrations in pregnant animals for the same infusion rate nih.gov.
| Animal Model | Administration Route | Key Findings on Absorption and Distribution |
| Rats | Intravenous, Intragastric, Buccal | Buccal administration led to a more sustained plasma concentration profile nih.gov. |
| Rhesus Monkeys (Pregnant vs. Non-pregnant) | Intravenous | Pregnant monkeys exhibited a lower volume of distribution and higher steady-state plasma concentrations compared to non-pregnant monkeys nih.gov. |
| Healthy Female Volunteers | Intramuscular | The distribution volume of ritodrine was significantly larger than its metabolite pool, indicating extensive tissue distribution nih.gov. |
Metabolic Pathways and Enzyme Systems
The biotransformation of this compound primarily proceeds through conjugation reactions, as it is resistant to metabolism by key enzyme systems that typically degrade catecholamines.
Conjugation is the principal metabolic pathway for ritodrine nih.gov. Both glucuronide and sulfate (B86663) conjugates of ritodrine have been identified as major metabolites in maternal urine nih.govresearchgate.net. Studies have confirmed that both the mother and the neonate excrete these conjugated forms of the drug researchgate.net. The literature consistently points to glucuronidation and/or sulfate ester conjugation as the exclusive and major routes of metabolism in both experimental animals and humans chula.ac.th.
Research has pinpointed the specific human cytosolic sulfotransferases (SULTs) responsible for the sulfation of ritodrine. A systematic analysis of thirteen known human SULTs revealed that SULT1A1, SULT1A3, and SULT1C4 are all capable of mediating the sulfation of ritodrine nih.gov. Among these, SULT1A3 demonstrated the most significant sulfating activity, suggesting it is the primary enzyme responsible for this metabolic pathway in the body nih.gov.
| Enzyme | Role in Ritodrine Metabolism |
| Glucuronosyltransferases | Catalyze the formation of glucuronide conjugates nih.govresearchgate.netchula.ac.th. |
| Sulfotransferases (SULTs) | Catalyze the formation of sulfate conjugates nih.govresearchgate.netchula.ac.th. |
| SULT1A1 | Involved in the sulfation of ritodrine nih.gov. |
| SULT1A3 | The major enzyme responsible for the sulfation of ritodrine nih.gov. |
| SULT1C4 | Involved in the sulfation of ritodrine nih.gov. |
A key characteristic of ritodrine's metabolic profile is its resistance to the enzymatic action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) nih.gov. These enzymes are primary pathways for the degradation of endogenous catecholamines. Ritodrine's structural properties, including its 4-hydroxy group, make it a poor substrate for COMT wikipedia.org. This resistance to MAO and COMT is the reason why conjugation reactions are the predominant routes of its metabolism nih.gov.
Metabolite Identification and Structural Elucidation in Biological Samples
The primary metabolites of ritodrine identified in biological samples are its glucuronide and sulfate conjugates nih.govchula.ac.th. Analysis of urine from patients undergoing ritodrine therapy has confirmed the presence of both types of conjugates nih.gov.
Structural elucidation of these metabolites has presented some complexities. Gas chromatography-mass spectrometry (GC/MS) analysis of purified conjugates from urine did not indicate an exclusive site for conjugation. Instead, it was found that either of the two phenolic hydroxyl groups on the ritodrine molecule could be involved in the formation of both glucuronide and sulfate conjugates nih.gov. However, there is a prevalence for conjugation to occur at the phenolic hydroxyl group on the [2-(p-hydroxyphenyl)-2-hydroxy-1-methylethyl]amine portion of the molecule, which structurally resembles endogenous catecholamines more closely nih.gov.
In addition to these known conjugates, a novel metabolite of ritodrine was discovered through studies using extracorporeal liver perfusion, indicating that other minor metabolic pathways may exist chula.ac.th.
Placental Transfer Studies in Animal Models
The extent to which this compound crosses the placental barrier has been a subject of investigation in various animal models to elucidate its fetal exposure and potential pharmacologic effects. Studies in species such as sheep, rats, and rabbits have provided valuable insights into the maternal-fetal transfer of this compound.
Sheep Models
Research involving pregnant sheep has offered detailed quantitative data on the placental passage of ritodrine. In one study, pregnant ewes (120-140 days of gestation) were administered this compound via infusion. The study was divided into two groups with different infusion protocols to assess the drug's concentration in both maternal and fetal circulation.
In the first group, a sequential infusion of ritodrine at doses ranging from 0.1 to 30 micrograms/kg per minute for 30 minutes was administered. The peak concentrations, determined by radioimmunoassay, were found to be significantly higher in the maternal blood compared to the fetal blood.
The second group received a constant infusion of 3.0 micrograms/kg per minute for a duration of four hours. Maternal plasma concentrations stabilized relatively quickly, while fetal concentrations increased slowly over the infusion period, remaining substantially lower than maternal levels.
| Infusion Protocol | Compartment | Time Point | Mean Concentration (± S.E.) (ng/mL) |
|---|---|---|---|
| Sequential Infusion (up to 30.0 µg/kg/min) | Maternal | End of Infusion | 313.4 ± 24.1 |
| Fetal | End of Infusion | 12.6 ± 3.7 | |
| Constant Infusion (3.0 µg/kg/min) | Maternal | 30 Minutes | 81.3 ± 20.4 |
| 4 Hours | 95.9 ± 17.1 | ||
| Fetal | 30 Minutes | Trace Levels | |
| 4 Hours | 3.3 ± 0.7 |
The findings from these studies in sheep indicate a low transplacental passage of ritodrine. Despite this limited transfer, other research in sheep has confirmed that maternally administered this compound does cross the placenta, leading to measurable concentrations in the fetal serum which can directly stimulate the fetal myocardium.
Rat Models
Studies in pregnant rats have also demonstrated the placental transfer of ritodrine. Research indicated a significant transfer of the drug to the fetus following maternal administration. However, another study conducted on pregnant Wistar rats, which involved daily intramuscular injections during the last six days of pregnancy, found no lasting influence of the treatment on the fetuses. At the end of the treatment period, the fetuses of the treated rats exhibited normal body weights, blood glucose levels, and insulin levels.
Rabbit Models
In late-stage pregnant rabbits, the administration of this compound was shown to have little effect on the fetal heart rate. This observation may suggest a limited passage of the drug across the placenta or a minimal fetal cardiovascular response to the transferred amount. The same study noted that ritodrine, along with isoproterenol and isoxsuprine (B1203651), showed a tendency to decrease placental blood flow.
Advanced Analytical Methodologies for Ritodrine Hydrochloride Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are fundamental in the analysis of Ritodrine (B1199850) Hydrochloride, providing high-resolution separation for both quantification and the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been extensively developed for these purposes, while Gas Chromatography-Mass Spectrometry (GC/MS) is particularly useful for metabolite analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a primary technique for the analysis of Ritodrine Hydrochloride due to its sensitivity, specificity, and versatility. Various methods have been developed to quantify the drug in different matrices, including bulk powder, pharmaceutical dosage forms, and biological fluids like serum and plasma. researchgate.netnih.gov
One stability-indicating HPLC method utilizes a C18 column with a mobile phase of water and acetonitrile (B52724) (70:30, v/v) at a flow rate of 1 mL/min, with UV detection at 220 nm. nih.govresearchgate.net This method demonstrated a linear relationship between concentration and response in the range of 5-40 μg/mL. nih.govresearchgate.net Another approach for determining ritodrine in serum employed an HPLC instrument with an electrochemical detector, using a Biophase ODS 5 μm column. researchgate.net The mobile phase for this application consisted of acetonitrile, ammonium (B1175870) acetate, glacial acetic acid, and a counterion. researchgate.net
For plasma samples, a highly sensitive HPLC-tandem mass spectrometry (HPLC/MS/MS) method has been established. nih.gov This method uses a Lichrospher CN column with an isocratic mobile phase of 0.03% acetic acid and methanol (B129727) (50:50, v/v). nih.gov The retention time for ritodrine was found to be 3.60 minutes, and the method was linear over a concentration range of 0.39-100 ng/mL. nih.gov
| Matrix | Column | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| Bulk Powder/Dosage Form | C18 (150 x 4.6 mm, 5 μm) | Water: Acetonitrile (70:30, v/v) | UV at 220 nm | 5-40 μg/mL | nih.govresearchgate.net |
| Serum | Biophase ODS 5 μm | Acetonitrile, Ammonium Acetate, Glacial Acetic Acid, Counterion | Electrochemical | Not Specified | researchgate.net |
| Human Plasma | Lichrospher CN (150 x 4.6 mm, 5 μm) | 0.03% Acetic Acid: Methanol (50:50, v/v) | Tandem Mass Spectrometry (MS/MS) | 0.39-100 ng/mL | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography, particularly with densitometric determination, offers a simpler, alternative method for the quantification of this compound, especially in the presence of its degradation products. nih.gov A validated method uses a mobile phase of dichloromethane-methanol-glacial acetic acid (15:5:0.25, v/v/v) for separation on TLC aluminum silica (B1680970) gel 60 GF plates. researchgate.net
Following development, the plates are scanned at 220 nm. nih.gov This densitometric method has been shown to be linear over a concentration range of 0.025-0.3 μ g/spot . nih.govresearchgate.net The technique is effective for separating the intact drug from its oxidative degradate, making it suitable for stability studies. researchgate.netnih.gov
| Technique | Mobile Phase | Stationary Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| Densitometric TLC | Dichloromethane:Methanol:Glacial Acetic Acid (15:5:0.25, v/v/v) | TLC aluminum silica gel 60 GF | Densitometric scanning at 220 nm | 0.025-0.3 μg/spot | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis
GC/MS is a powerful tool for the structural elucidation of metabolites. In the case of Ritodrine, conjugation is a primary metabolic pathway. nih.gov Research using GC/MS has been conducted to determine the structure of its glucuronide and sulfate (B86663) conjugates found in maternal urine. nih.gov
The analytical process involved purifying urine samples from patients on ritodrine therapy via ion exchange chromatography. nih.gov The partially purified conjugates were then derivatized before being analyzed by GC/MS. nih.gov The results indicated that conjugation is not exclusive to one site; either of the two phenolic hydroxyl groups on the ritodrine molecule can be involved in the formation of these metabolites. However, the data showed a prevalence for conjugation at the phenolic hydroxyl group on the [2-(p-hydroxyphenyl)-2-hydroxy-1-methylethyl]amine portion of the molecule for both glucuronide and sulfate conjugates. nih.gov
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods provide simple, rapid, and cost-effective alternatives for the quantitative determination of this compound in bulk and pharmaceutical forms. jfda-online.com These methods are typically based on the formation of a colored product that can be measured at a specific wavelength. Several such methods have been developed. jfda-online.comjfda-online.com
One method involves the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in a borate (B1201080) buffer (pH 8.0), which produces a yellow-colored product measured at 392 nm. jfda-online.comjfda-online.com Two other methods are based on the oxidation of the compound. The first of these uses 1,10-phenanthroline, resulting in a red chromogen measured at 510 nm. jfda-online.comjfda-online.com The second oxidation-based method employs Folin-Ciocalteu reagent, which produces a blue chromogen measured at 760 nm. jfda-online.comjfda-online.com Another approach involves the oxidation of ritodrine with cerium(IV), followed by spectrophotometric measurement. nih.gov
| Reagent(s) | Basis of Reaction | λmax (nm) | Linearity Range (μg/mL) | Reference |
|---|---|---|---|---|
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Nucleophilic Substitution | 392 | 2-16 | jfda-online.comjfda-online.com |
| 1,10-phenanthroline / Ferric Chloride | Oxidation-Reduction | 510 | 0.2-2 | jfda-online.comjfda-online.com |
| Folin-Ciocalteu Reagent / Sodium Carbonate | Oxidation-Reduction | 760 | 0.8-12 | jfda-online.comjfda-online.com |
| Cerium(IV) | Oxidation | Not Specified | 0.5-1.0 | nih.gov |
Impurity Profiling and Degradation Product Characterization
Impurity profiling is the identification and quantification of impurities and degradation products in pharmaceutical substances. This process is essential for ensuring the safety and efficacy of a drug. For this compound, this involves characterizing substances that may arise during synthesis or from degradation upon storage.
Stability-Indicating Analytical Method Development
The development of stability-indicating analytical methods is crucial for determining the intrinsic stability of a drug and for impurity profiling. Such methods must be able to separate the intact drug from its degradation products, allowing for accurate quantification of the active ingredient. nih.govresearchgate.net
For this compound, stability-indicating chromatographic methods (both HPLC and TLC) have been developed and validated. nih.govresearchgate.net These methods were established by subjecting the drug to forced degradation conditions, including oxidative stress. The studies successfully separated this compound from its oxidative degradation product. nih.gov The HPLC chromatograms clearly showed distinct peaks for the intact drug and the degradate, confirming the method's specificity. researchgate.netresearchgate.net The development of these methods is a key component in understanding the degradation pathways of this compound and in establishing appropriate storage conditions and shelf-life. nih.gov
Identification and Quantification of Process and Degradation Impurities (e.g., Tyramine)
The control of impurities is a critical aspect of pharmaceutical research and development, as impurities can affect the safety and efficacy of the final drug product. usp.orgpharmafocusasia.com Analytical activities are focused on the detection, identification, structure elucidation, and quantitative determination of various impurities. For this compound, this includes monitoring both process-related impurities, which may arise during synthesis, and degradation products that can form during storage or under stress conditions. rroij.com
Tyramine is recognized as a process-related impurity of this compound. pharmaffiliates.comlgcstandards.com Its identification is confirmed through reference standards available from pharmacopeial and commercial sources, which specify its chemical structure and properties. pharmaffiliates.comlgcstandards.com
Advanced analytical methodologies, particularly chromatography, are essential for separating and quantifying this compound from its impurities. nih.govijmr.net.in Stability-indicating methods are specifically designed to resolve the active pharmaceutical ingredient (API) from any potential degradation products. oup.com
One key area of research involves the study of degradation under forced conditions, such as oxidation, to identify potential degradants. oup.comresearchgate.net In one study, the oxidative degradation of this compound was induced by refluxing with 30% hydrogen peroxide, leading to the formation of a distinct degradation product. oup.comresearchgate.net The separation of the intact drug from this oxidative degradate was successfully achieved using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.govoup.com
The following table summarizes the chromatographic conditions developed for the identification and quantification of this compound in the presence of its oxidative degradation product. nih.govresearchgate.net
| Parameter | HPLC Method | TLC Method |
| Stationary Phase | C18 column (150 × 4.6 mm, 5 µm) | Aluminum silica gel 60 GF plates |
| Mobile Phase | Water: Acetonitrile (70:30, v/v) | Dichloromethane: Methanol: Glacial Acetic Acid (15:5:0.25, v/v/v) |
| Flow Rate | 1 mL/min | N/A (Linear ascending development) |
| Detection | UV at 220 nm | Densitometric scanning at 220 nm |
These chromatographic methods demonstrate the ability to effectively separate the parent drug from its degradation products, which is the first step in accurate quantification. nih.gov For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools in pharmaceutical analysis. chemass.si
Method Validation for Academic Research Applications
For analytical methods to be considered reliable and accurate in academic research, they must undergo a thorough validation process. ijper.org Method validation ensures that the chosen analytical procedure is suitable for its intended purpose. nih.gov The parameters for validation are often based on the International Conference on Harmonisation (ICH) guidelines, which include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govijprajournal.com
Several analytical methods for this compound have been developed and validated according to these principles. nih.govresearchgate.net These include stability-indicating chromatographic techniques capable of quantifying the drug in the presence of its degradation products. nih.gov The validation of these methods confirms their suitability for quantitative analysis in research settings.
The table below presents the validation data for the HPLC and TLC methods developed for the determination of this compound. nih.govresearchgate.net
| Validation Parameter | HPLC Method | TLC Method |
| Linearity Range | 5–40 µg/mL | 0.025–0.3 µ g/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Mean Accuracy (%) | 99.83% | 99.56% |
| Precision (RSD %) | < 2% | < 2% |
| Limit of Detection (LOD) | 1.85 µg/mL | 0.008 µ g/spot |
| Limit of Quantification (LOQ) | 5.61 µg/mL | 0.025 µ g/spot |
Key Validation Parameters Explained:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov In stability-indicating methods, this is demonstrated by resolving the main drug peak from all degradation product peaks. nih.govoup.com
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. ijper.org The linearity for the HPLC method was established between 5-40 μg/mL, while the TLC method was linear in the range of 0.025-0.3 μ g/spot . researchgate.net
Accuracy: This refers to the closeness of the test results to the true value. nih.gov It is often determined by recovery studies, with the HPLC and TLC methods showing mean accuracies of 99.83% and 99.56%, respectively. researchgate.net
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijper.org Both methods demonstrated high precision with a relative standard deviation (RSD) of less than 2%. researchgate.netijprajournal.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijper.org These parameters highlight the sensitivity of the analytical method. ijper.org
Beyond chromatography, other techniques like kinetic spectrophotometry have also been developed and validated for this compound analysis, showing linearity in the range of 1.6–11.2 μg/mL and a limit of detectability of 0.096 μg/mL. researchgate.net The successful validation of these diverse methodologies provides researchers with reliable tools for the quantitative analysis of this compound.
Q & A
Q. What are the primary molecular mechanisms by which ritodrine hydrochloride modulates fibrosis in hypertrophic scar models?
this compound acts as a β-2 adrenergic receptor agonist, activating cAMP-dependent pathways that inhibit TGF-β1 signaling and collagen III synthesis in fibroblasts. Methodologically, TGF-β1 and collagen III levels can be quantified via immunohistochemistry (IHC) using standardized scoring systems (e.g., Kruskal-Wallis test for non-parametric data) . Experimental designs should include control groups (healthy and untreated scar models) to validate reductions in fibrosis markers .
Q. Which animal models are most suitable for studying this compound’s anti-scarring effects?
The rabbit ear hypertrophic scar model is widely used, with induction protocols involving full-thickness wounds. Key endpoints include histopathological scoring of inflammation, collagen deposition (via Masson’s trichrome staining), and IHC for TGF-β1/collagen III. Studies typically administer topical ritodrine (e.g., 21-day gel application) and compare outcomes against positive controls like triamcinolone acetonide .
Q. How can researchers ensure the purity and stability of this compound in experimental formulations?
Analytical methods include high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for quantification. Stability testing under controlled pH (5.0–7.0) and temperature (4–25°C) is critical. Reference standards should meet pharmacopeial criteria (e.g., ≥95% purity) .
Q. What are the standard biomarkers to assess ritodrine’s efficacy in fibrosis studies?
Primary biomarkers:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use PPE (gloves, lab coats, eye protection) and work in fume hoods. Follow institutional SOPs for waste disposal and emergency procedures (e.g., skin/eye exposure protocols). Stability studies recommend avoiding prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can contradictory data on collagen III suppression in different scar models be reconciled?
Discrepancies may arise from variations in treatment duration (7 vs. 21 days) or delivery methods (topical vs. systemic). Researchers should standardize protocols using longitudinal studies and dose-response analyses. For example, collagen III reduction was significant in rabbit ear models after 21 days of topical ritodrine but not in shorter-term murine studies .
Q. What experimental designs optimize the comparison of ritodrine with other β-agonists (e.g., olopatadine) in fibrosis research?
Use head-to-head trials with matched dosing (e.g., equimolar concentrations) and endpoints (TGF-β1, collagen III). Include mechanistic studies (e.g., cAMP assays) to differentiate receptor selectivity. Evidence shows olopatadine reduces TGF-β1 by 50–70% in ocular models, while ritodrine achieves similar effects in dermal fibrosis .
Q. Can this compound synergize with corticosteroids to enhance anti-fibrotic outcomes?
Yes. Co-treatment with triamcinolone acetonide in rabbit models showed additive reductions in inflammation and collagen III. Methodologically, combinatorial studies require pharmacokinetic compatibility testing (e.g., gel co-formulation stability) and dose escalation to avoid toxicity .
Q. What are the long-term effects of ritodrine on scar remodeling beyond acute inflammation?
Chronic models (e.g., 60-day post-treatment follow-up) are needed. Metrics include tensile strength measurements, collagen I/III ratios, and recurrence rates. Preliminary data suggest sustained TGF-β1 suppression but no impact on scar elasticity .
Q. How can dose-response studies improve ritodrine’s therapeutic window in preclinical research?
Use factorial design experiments varying concentration (0.1–1.0% w/w) and frequency (once/twice daily). Outcomes should include efficacy (TGF-β1 reduction) and safety (serum potassium levels, maternal/fetal toxicity in pregnancy models). Evidence indicates optimal anti-fibrotic effects at 0.5% ritodrine without adverse electrolyte imbalances .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
